molecular formula C18H11FN2O3 B2607700 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one CAS No. 950415-86-8

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one

Cat. No.: B2607700
CAS No.: 950415-86-8
M. Wt: 322.295
InChI Key: IXXOQKIEXFUPPQ-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 4-fluorobenzohydrazide, which is then reacted with a suitable carboxylic acid derivative to form the oxadiazole ring. The final step involves the condensation of the oxadiazole intermediate with a chromenone derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile used.

Scientific Research Applications

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group often have enhanced biological activity due to the presence of the fluorine atom.

    Chromenone Derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and biological activity, while the oxadiazole and chromenone moieties contribute to its stability and versatility in various applications .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O3/c1-10-2-7-15-12(8-10)9-14(18(22)23-15)17-20-16(21-24-17)11-3-5-13(19)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXOQKIEXFUPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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